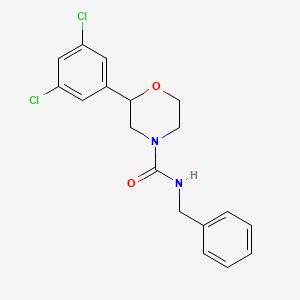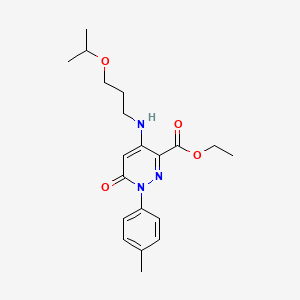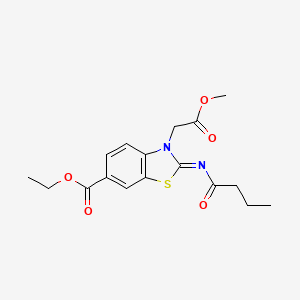
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the G protein-coupled receptor family, which is involved in various physiological processes, including inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptor in different biological systems.
Mécanisme D'action
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione selectively blocks the P2Y6 receptor, which is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC). 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione inhibits the activation of these pathways, leading to the inhibition of downstream cellular responses.
Biochemical and physiological effects:
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the biological system being studied. Inhibition of P2Y6 receptor signaling by 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has also been shown to reduce the proliferation and migration of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for investigating the role of this receptor in different biological systems. However, it is important to note that 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione may have off-target effects, and its use should be carefully controlled. Additionally, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione may not be suitable for in vivo studies, as it may have poor bioavailability and may be rapidly metabolized in vivo.
Orientations Futures
There are several future directions for the use of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione in scientific research. For example, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione could be used to investigate the role of P2Y6 receptor in other biological systems, such as the cardiovascular system and the gastrointestinal tract. Additionally, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione could be used in combination with other drugs to investigate potential synergistic effects. Finally, the development of more potent and selective P2Y6 receptor antagonists could lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione can be synthesized using a multi-step process, which involves the coupling of 2-methoxyethylamine and 4-methylphenylsulfanyl-3-methyluracil followed by the introduction of a carboxylic acid group through a reaction with chloroacetic acid. The resulting product is then treated with hydrochloric acid to obtain 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione in its free acid form.
Applications De Recherche Scientifique
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been used in various scientific studies to investigate the role of P2Y6 receptor in different biological systems. For example, 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Inhibition of P2Y6 receptor signaling by 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-4-6-11(7-5-10)24-16-17-13-12(20(16)8-9-23-3)14(21)18-15(22)19(13)2/h4-7H,8-9H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCDVUZNKCXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-(2-methoxyethyl)-3-methyl-8-[(4-methylphenyl)sulfanyl]-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)
![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)
